Pulcherosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H29N3O9 |

|---|---|

Peso molecular |

539.5 g/mol |

Nombre IUPAC |

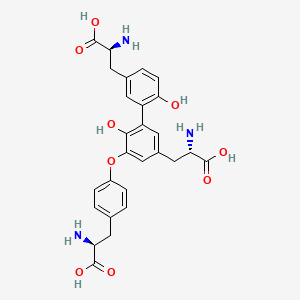

(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C27H29N3O9/c28-19(25(33)34)9-13-1-4-16(5-2-13)39-23-12-15(11-21(30)27(37)38)8-18(24(23)32)17-7-14(3-6-22(17)31)10-20(29)26(35)36/h1-8,12,19-21,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38)/t19-,20-,21-/m0/s1 |

Clave InChI |

YLKSMWKXSSBSNR-ACRUOGEOSA-N |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)C[C@@H](C(=O)O)N)O)C[C@@H](C(=O)O)N |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N |

Sinónimos |

5-(4''-(2-carboxy-2-aminoethyl)phenoxy)-3,3'-dityrosine pulcherosine |

Origen del producto |

United States |

Foundational & Exploratory

The Enigmatic Cross-Linker: A Technical Guide to the Discovery and Isolation of Pulcherosine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, a unique trimer of tyrosine, stands as a testament to the intricate structural complexity of the plant cell wall. First identified in tomato, this molecule is believed to play a crucial role in the oxidative cross-linking of glycoproteins, contributing to the wall's structural integrity. This technical guide provides a comprehensive overview of the discovery, structure, and proposed biological function of this compound. It outlines a generalized methodology for its isolation and characterization based on available literature, presents key data in a structured format, and visualizes the experimental workflows and biochemical pathways involved. This document serves as a foundational resource for researchers interested in the chemistry of plant cell walls and the potential applications of its unique components.

Introduction

The primary cell wall of plants is a dynamic and complex network of polysaccharides, proteins, and phenolic compounds. Among its protein components, the extensin superfamily of hydroxyproline-rich glycoproteins (HRGPs) is critical for maintaining structural integrity. The insolubilization of these proteins within the cell wall is mediated by enzyme-catalyzed cross-linking, forming a robust, covalently linked network. A key player in this process is the formation of intermolecular cross-links derived from tyrosine residues. While dityrosine and isodityrosine are well-characterized cross-links, a more complex trimer, this compound, has also been identified.

This guide delves into the discovery and isolation of this compound, providing a technical framework for its study.

Discovery and Structure of this compound

This compound was first discovered and characterized in 1998 by Brady, Sadler, and Fry. It was isolated from the acid hydrolysates of primary cell walls from a tomato (Lycopersicon esculentum) cell suspension culture[1].

Structurally, this compound is an oxidatively coupled trimer of tyrosine. It is composed of an isodityrosine unit linked to a third tyrosine residue via a biphenyl bond. The aromatic core of the molecule is a 2,2'-dihydroxy-3-phenoxybiphenyl structure[1].

Biological Role and Signaling Pathway

This compound is understood to be an intermolecular cross-link between extensin glycoproteins in the plant cell wall[1][2]. This cross-linking is a crucial step in the insolubilization of extensin precursors, contributing to the strengthening of the cell wall matrix[2][3]. The formation of these cross-links is catalyzed by extensin peroxidases (EPs) in the presence of hydrogen peroxide[2][3][4].

It has been proposed that this compound may serve as an intermediate in the formation of an even larger cross-link, the tetrameric di-isodityrosine[1]. The steric configuration of this compound suggests that it links different polypeptide chains or creates wide loops within a single chain[1]. This cross-linking is a key part of the plant's defense mechanism, as the reinforcement of the cell wall can be rapidly triggered in response to wounding or pathogen attack[5].

Currently, there is no evidence to suggest that this compound is directly involved in intracellular signaling pathways. Its role appears to be primarily structural, contributing to the architecture and fortification of the cell wall.

Experimental Protocols

While the original publication by Brady, Sadler, and Fry (1998) provides an outline, a detailed, step-by-step protocol for the isolation of this compound is not fully available. The following is a generalized methodology inferred from the discovery paper and standard techniques for the analysis of plant cell wall components[1][6].

Preparation of Cell Wall Material

-

Cell Culture: Grow Lycopersicon esculentum cells in a suspension culture to generate sufficient biomass.

-

Harvesting: Harvest the cells by filtration or centrifugation.

-

Cell Wall Isolation: Homogenize the cells in a suitable buffer (e.g., a Tris-HCl buffer with 1% SDS) to lyse the cells and inactivate enzymes. The suspension is then heated (e.g., 70°C for 30 minutes). The insoluble cell wall material is collected by filtration through a nylon mesh and washed sequentially with water, ethanol, and acetone to remove cytoplasmic contaminants and detergents.

Hydrolysis of Cell Wall Glycoproteins

-

Acid Hydrolysis: Resuspend the clean cell wall material in 6 M HCl.

-

Incubation: Heat the suspension at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube to hydrolyze the proteins into their constituent amino acids and amino acid cross-links.

-

Acid Removal: Remove the HCl from the hydrolysate by rotary evaporation under vacuum.

Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of amino acids and other hydrolysis products.

-

Initial Fractionation (Size-Exclusion or Ion-Exchange Chromatography):

-

Dissolve the dried hydrolysate in a suitable buffer.

-

Apply the sample to a size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2) or a cation-exchange column (e.g., Dowex 50).

-

Elute with an appropriate buffer or gradient to separate the bulk of the monomeric amino acids from the larger, cross-linked oligomers.

-

-

Preparative Reversed-Phase HPLC (Prep-HPLC):

-

Pool the fractions containing the tyrosine oligomers.

-

Inject the pooled fractions onto a preparative C18 HPLC column.

-

Elute with a shallow gradient of a suitable mobile phase (e.g., water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B).

-

Monitor the elution profile using a UV detector at 280 nm.

-

Collect the fractions corresponding to the this compound peak.

-

-

Final Purification (Analytical HPLC):

-

Re-chromatograph the collected fractions on an analytical C18 HPLC column under isocratic or a very shallow gradient elution to achieve high purity.

-

Monitor with both UV and fluorescence detectors.

-

Data Presentation

Quantitative data for the isolation and characterization of this compound is not extensively available in the literature. The following tables summarize the types of data that are crucial for its identification.

Table 1: Spectroscopic and Spectrometric Data for this compound Characterization

| Analytical Technique | Type of Information Obtained | Observed Characteristics (Qualitative) |

| UV-Visible Spectroscopy | Electronic transitions of the aromatic chromophore | The original study reported the UV-absorption spectrum was recorded[1]. |

| Fluorescence Spectroscopy | Emission and excitation properties | The fluorescence spectrum was used for its initial characterization[1]. |

| ¹H NMR Spectroscopy | Proton environment and connectivity | ¹H NMR spectra were key to elucidating the trimeric structure[1]. |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Mass spectrometry would be used to confirm the molecular mass and structure. |

Table 2: Summary of Materials for this compound Isolation

| Material/Reagent | Purpose |

| Lycopersicon esculentum cell suspension culture | Source of this compound |

| Hydrochloric acid (6 M) | Hydrolysis of cell wall proteins |

| Size-Exclusion or Ion-Exchange Resin | Initial fractionation of hydrolysate |

| Reversed-Phase C18 Silica | Stationary phase for HPLC purification |

| Acetonitrile (HPLC grade) | Organic component of the mobile phase |

| Trifluoroacetic acid (TFA) | Ion-pairing agent in the mobile phase |

| Deuterated solvents (e.g., D₂O) | Solvent for NMR spectroscopy |

Conclusion

This compound represents a fascinating and complex component of the plant cell wall's protein network. Its discovery has deepened our understanding of the mechanisms by which plants build and reinforce their cellular structures. While the foundational work has been laid in its isolation and structural elucidation, significant opportunities for further research remain. A detailed, publicly available protocol for its isolation would be of great benefit to the scientific community, as would a more thorough investigation into its potential biological activities beyond its structural role. For drug development professionals, understanding the formation and inhibition of such cross-links could offer novel targets for modulating plant-pathogen interactions or for the enzymatic processing of plant biomass. The study of this compound and other extensin cross-links continues to be a promising avenue for both fundamental plant biology and applied biotechnology.

References

- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Single-run HPLC Quantification of Plant Cell Wall Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pulcherosine in Plant Cell Wall Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of the plant cell wall is paramount for plant growth, development, and defense. This resilience is, in part, conferred by a complex network of cross-linked biopolymers. Among these, the extensin glycoproteins form a crucial structural scaffold. The cross-linking of extensins is a highly regulated process that contributes to the insolubilization and strengthening of the cell wall, particularly in response to environmental stresses. A key player in this process is pulcherosine, an oxidatively coupled trimer of tyrosine. This technical guide provides an in-depth exploration of the role of this compound in plant cell wall cross-linking, its biosynthesis, the signaling pathways that regulate its formation, and the experimental methodologies used for its study.

Introduction to this compound and Tyrosine Cross-Linking

The primary cell walls of higher plants are dynamic structures that undergo controlled modifications to allow for cell expansion while providing robust structural support. A critical component of the cell wall matrix is the network of hydroxyproline-rich glycoproteins known as extensins. The insolubilization of these proteins through covalent cross-linking is a key mechanism for fortifying the cell wall.

This cross-linking primarily involves the oxidative coupling of tyrosine residues within the extensin polypeptide chains. This process gives rise to a series of unique amino acid derivatives, including dityrosine, isodityrosine, and the more complex trimer, this compound. This compound is an oxidatively coupled trimer of tyrosine, composed of an isodityrosine molecule linked to a tyrosine molecule via a biphenyl bridge.[1] Its formation is a critical step in the creation of a rigid, three-dimensional extensin network.

Unlike isodityrosine, which can form intramolecular cross-links, steric considerations suggest that the three tyrosine units of this compound cannot be near-neighbors within a single polypeptide chain.[1] This structural constraint means that This compound predominantly forms inter-polypeptide cross-links , effectively stitching different extensin molecules together and contributing significantly to the overall strength and insolubility of the cell wall.[1]

The Biosynthesis of this compound

The formation of this compound is a multi-step process involving the oxidative coupling of tyrosine residues, catalyzed by peroxidases. The proposed biosynthetic pathway begins with the dimerization of tyrosine to form isodityrosine, which is then further oxidized and coupled with another tyrosine residue to yield this compound. This compound itself is considered an intermediate in the formation of even larger cross-links, such as the tetrameric di-isodityrosine.[1][2][3]

The key enzymatic players in this pathway are the Class III peroxidases , also known as extensin peroxidases.[4] These heme-containing enzymes are secreted into the apoplast where they utilize hydrogen peroxide (H₂O₂) as an oxidizing agent to generate tyrosine radicals. These highly reactive radicals then spontaneously couple to form the various cross-linked species.

The overall biosynthetic pathway can be summarized as follows:

Tyrosine → Isodityrosine → this compound → Di-isodityrosine

References

- 1. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. Di-isodityrosine, a novel tetrametric derivative of tyrosine in plant cell wall proteins: a new potential cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Forging of Pulcherosine: A Technical Guide to its Biosynthesis from Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, a naturally occurring trimer of tyrosine, plays a crucial role in the structural integrity of plant cell walls by acting as a covalent cross-linking agent. This in-depth technical guide elucidates the biosynthetic pathway of this compound from its precursor, the amino acid tyrosine. The formation of this compound is an oxidative process catalyzed by peroxidases, involving the key intermediate isodityrosine. This document provides a detailed overview of the proposed enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core pathways and workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers investigating plant cell wall biochemistry, protein cross-linking mechanisms, and for professionals in drug development exploring novel enzymatic targets.

Introduction

This compound is an oxidatively coupled trimer of the amino acid tyrosine, first identified in the cell walls of plants.[1] Its structure consists of an isodityrosine moiety linked to a third tyrosine residue through a biphenyl bond. This trivalent cross-linking amino acid contributes significantly to the insolubility and mechanical strength of cell wall glycoproteins, such as extensins.[2] The biosynthesis of this compound is a critical process in plant development and defense, mediated by the activity of cell wall-associated peroxidases.[3][4][5] Understanding this pathway is essential for manipulating plant biomass properties and for identifying novel enzymatic mechanisms for targeted protein modification.

The Biosynthetic Pathway of this compound from Tyrosine

The biosynthesis of this compound is a multi-step oxidative coupling process catalyzed by class III peroxidases in the presence of hydrogen peroxide (H₂O₂). The proposed pathway can be dissected into two primary stages: the formation of the isodityrosine intermediate and its subsequent coupling with a tyrosine monomer to yield this compound.

Step 1: Formation of Isodityrosine from Tyrosine

The initial step involves the oxidation of two tyrosine residues to form tyrosyl radicals. This reaction is catalyzed by a peroxidase enzyme, which utilizes H₂O₂ as an oxidizing agent.[1][6] The resulting tyrosyl radicals are highly reactive and can couple in a non-enzymatic step to form a stable dimer. The formation of isodityrosine involves the creation of a diphenyl ether linkage between the two tyrosine molecules.[2][3]

Step 2: Formation of this compound from Isodityrosine and Tyrosine

Following the formation of isodityrosine, a further oxidative coupling event occurs. The isodityrosine molecule and a third tyrosine residue are oxidized by a peroxidase to generate their respective radical forms. These radicals then couple to form the final trimer, this compound. This final coupling reaction establishes the characteristic biphenyl linkage of this compound.[1]

Quantitative Data

While specific enzyme kinetic data for the biosynthesis of this compound is limited in the literature, studies on the related dityrosine formation provide valuable insights into the efficiency of peroxidase-catalyzed tyrosine cross-linking. The following table summarizes quantitative data on dityrosine content in wheat flour, which serves as an indicator of tyrosine oxidation levels.

| Sample | Dityrosine Concentration (nmol/g) | Reference |

| Wheat Flour | 0.66 | [7] |

| Dough (peak consistency) | 1.32 (doubled from flour) | [7] |

| Dough + H₂O₂ (overdose) | Significantly increased | [7] |

| Dough + Ascorbic Acid | No significant increase | [7] |

| Dough + KBrO₃ | No significant increase | [7] |

Table 1: Dityrosine content in wheat flour and dough under various conditions.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Purification of Plant Peroxidases

A general protocol for the extraction and purification of peroxidases from plant tissues, such as poplar xylem, is outlined below.[8]

Protocol:

-

Homogenization: Grind plant tissue in a cold mortar and pestle with liquid nitrogen and suspend in a suitable homogenization buffer.

-

Centrifugation: Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract by adding ammonium sulfate. Collect the protein pellet by centrifugation.

-

Dialysis: Resuspend the pellet and dialyze against a low-salt buffer to remove excess ammonium sulfate.

-

Chromatography: Purify the peroxidase using a series of chromatography steps, including ion-exchange, hydrophobic interaction, and gel filtration chromatography. Monitor peroxidase activity in the fractions to track the enzyme.

Peroxidase Activity Assay

Peroxidase activity can be measured spectrophotometrically by monitoring the oxidation of a chromogenic substrate. A common assay using pyrogallol is described here.

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 6.0

-

5% (w/v) Pyrogallol Solution

-

0.5% (w/w) Hydrogen Peroxide Solution

-

Enzyme solution (purified peroxidase or crude extract)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and pyrogallol solution in a cuvette.

-

Add the enzyme solution to the reaction mixture and mix.

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Immediately measure the increase in absorbance at 420 nm over time using a spectrophotometer.

-

One unit of peroxidase activity is defined as the amount of enzyme that forms 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 at 20°C.

In Vitro Synthesis and Detection of this compound

This protocol describes a general method for the in vitro synthesis of this compound and its detection by High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing L-tyrosine, isodityrosine (if starting from the intermediate), purified peroxidase, and a suitable buffer.

-

Reaction Initiation: Start the reaction by adding a controlled amount of H₂O₂.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) to inactivate the peroxidase.

-

Sample Preparation: Centrifuge the reaction mixture to remove any precipitated protein and filter the supernatant.

-

HPLC Analysis: Analyze the supernatant using reverse-phase HPLC with a suitable column (e.g., C18). Use a gradient elution program with solvents such as water/acetonitrile containing trifluoroacetic acid.

-

Detection and Quantification: Monitor the elution profile using a UV detector (at ~280 nm) or a fluorescence detector. Quantify the amount of this compound by comparing the peak area to a standard curve prepared with purified this compound.

Conclusion

The biosynthesis of this compound from tyrosine is a fascinating example of enzyme-catalyzed protein cross-linking that is fundamental to the structure and function of plant cell walls. While the general pathway involving peroxidase-mediated oxidative coupling is established, further research is needed to identify the specific peroxidase isoenzymes responsible for this transformation in vivo and to elucidate their precise kinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the intricacies of this compound biosynthesis, potentially leading to advancements in plant biotechnology and the development of novel biocatalysts for protein engineering and drug development.

References

- 1. Site-specific protein cross-linking by peroxidase-catalyzed activation of a tyrosine-containing peptide tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isodityrosine, a new cross-linking amino acid from plant cell-wall glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of cell wall peroxidases in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and Characterization of Peroxidases Correlated with Lignification in Poplar Xylem - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Cross-Link: A Technical Guide to the Natural Occurrence and Analysis of Pulcherosine in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, a complex trimer of tyrosine, represents a significant, yet underexplored, component of the plant cell wall. Formed through peroxidase-catalyzed oxidative coupling, this intricate cross-link contributes to the structural integrity and defense mechanisms of plants. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound and related tyrosine cross-links in various plant species. It details the methodologies for the extraction, hydrolysis, and analysis of these compounds, addressing the inherent technical challenges. Furthermore, this guide elucidates the signaling pathways governing this compound formation and its role in plant development and stress responses, offering a valuable resource for researchers in plant biology, biochemistry, and drug development seeking to understand and harness the properties of this unique biomolecule.

Introduction

The plant cell wall is a dynamic and complex extracellular matrix crucial for growth, development, and defense. Its structural integrity is largely dependent on a network of polysaccharides and structural proteins. Among these, the hydroxyproline-rich glycoproteins (HRGPs), particularly extensins, play a pivotal role. The insolubilization and strengthening of the cell wall are achieved through the formation of covalent cross-links between these extensin molecules. This compound, an oxidatively coupled trimer of tyrosine, is one such intricate cross-link that contributes to the formation of a robust and resilient cell wall network.

First identified in the primary cell walls of a tomato (Lycopersicon esculentum) cell culture, this compound is formed from isodityrosine and tyrosine through a biphenyl linkage.[1] Its structure allows for the formation of inter-polypeptide cross-links, contributing significantly to the three-dimensional architecture of the cell wall.[1] Understanding the natural occurrence, biosynthesis, and function of this compound is paramount for comprehending plant cell wall biology and for potential applications in biotechnology and pharmacology.

Natural Occurrence of this compound and Related Tyrosine Cross-Links

Direct quantitative data on the abundance of this compound across different plant species is currently scarce in publicly available scientific literature. However, the presence of its precursor, tyrosine, and the enzymatic machinery for its formation (peroxidases) are ubiquitous in the plant kingdom. The occurrence of related tyrosine cross-links, such as isodityrosine (a dimer) and di-isodityrosine (a tetramer), has been reported in a variety of plant species, suggesting a widespread potential for this compound formation.

Table 1: Qualitative Occurrence of Tyrosine Cross-Links in Plant Cell Walls

| Cross-Link | Plant Species/Tissue | Reference |

| This compound | Tomato (Lycopersicon esculentum) cell culture | [1] |

| Isodityrosine | Found in all higher plants tested (calli) | [2] |

| Di-isodityrosine | Tomato (Lycopersicon esculentum) cell culture | [3][4] |

Note: This table reflects the limited direct evidence for this compound and serves to highlight the broader context of tyrosine cross-linking in plants.

Biosynthesis of this compound: A Peroxidase-Mediated Process

The formation of this compound is an enzymatic process catalyzed by class III peroxidases, specifically extensin peroxidases, located in the apoplast. This reaction is dependent on the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent.

The proposed biosynthetic pathway involves the oxidative coupling of a tyrosine residue with an existing isodityrosine cross-link within an extensin molecule. This process contributes to the progressive and irreversible insolubilization of extensin monomers into the cell wall matrix.

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The analysis of this compound presents significant challenges due to its covalent integration within the complex cell wall matrix and its chemical properties. The following protocols are based on established methods for the analysis of amino acids and tyrosine cross-links from plant cell walls.

Isolation of Cell Wall Material

-

Homogenization: Fresh or frozen plant tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to break open the cells.

-

Centrifugation: The homogenate is centrifuged to pellet the insoluble cell wall material.

-

Washing: The pellet is washed sequentially with water, ethanol, and acetone to remove soluble proteins, pigments, and lipids.

-

Drying: The resulting cell wall material is dried to a constant weight.

Acid Hydrolysis of Cell Wall Proteins

-

Hydrolysis: The dried cell wall material is hydrolyzed in 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere to cleave peptide bonds and release amino acids, including this compound.

-

Neutralization: The hydrolysate is neutralized with a suitable base (e.g., NaOH).

-

Filtration: The neutralized hydrolysate is filtered to remove any insoluble material.

Quantification by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a chromophore in this compound suitable for direct UV detection, a pre-column derivatization step is necessary to enable sensitive detection.

-

Derivatization: The amino acids in the hydrolysate are derivatized with a reagent that introduces a fluorescent or UV-absorbing tag. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.

-

Chromatographic Separation: The derivatized amino acids are separated by reverse-phase HPLC using a C18 column and a gradient elution system (e.g., acetonitrile and water with a suitable buffer).

-

Detection: The separated derivatives are detected using a fluorescence or UV detector.

-

Quantification: The concentration of this compound is determined by comparing the peak area to that of a purified this compound standard.

Note: The purification of a this compound standard is a complex process and a significant bottleneck for quantitative analysis.

Figure 2: General experimental workflow for this compound analysis.

Signaling Pathways and Biological Function

The formation of this compound and other tyrosine cross-links is a highly regulated process, often induced in response to various developmental cues and environmental stresses, particularly pathogen attack. The signaling pathways leading to the production of H₂O₂, the key co-substrate for peroxidase-mediated cross-linking, are central to this regulation.

Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), plant cells trigger a rapid oxidative burst, leading to the accumulation of apoplastic H₂O₂. This H₂O₂ then serves as a substrate for extensin peroxidases, resulting in the rapid cross-linking of extensin monomers and the reinforcement of the cell wall. This creates a physical barrier that impedes pathogen invasion.

Figure 3: Simplified signaling pathway for cell wall reinforcement.

Conclusion and Future Perspectives

This compound is a structurally complex and functionally important component of the plant cell wall. While its presence has been confirmed, a significant knowledge gap exists regarding its quantitative distribution across the plant kingdom. The development of robust and standardized analytical methods, including the synthesis of a this compound standard, is crucial for advancing our understanding of its role in plant biology. Future research should focus on:

-

Quantitative surveys: Determining the concentration of this compound in a wide range of plant species and tissues under different developmental and environmental conditions.

-

Protocol optimization: Developing and validating specific protocols for the extraction, derivatization, and quantification of this compound.

-

Functional genomics: Identifying and characterizing the specific extensin peroxidases responsible for this compound formation.

-

Signaling network elucidation: Unraveling the detailed signaling cascades that regulate this compound biosynthesis in response to various stimuli.

A deeper understanding of this compound will not only provide fundamental insights into plant cell wall architecture and defense but may also open avenues for the development of novel biomaterials and therapeutic agents.

References

- 1. Hydrogen peroxide—a central hub for information flow in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Di-isodityrosine, a novel tetrametric derivative of tyrosine in plant cell wall proteins: a new potential cross-link - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di-isodityrosine, a novel tetrametric derivative of tyrosine in plant cell wall proteins: a new potential cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pulcherosine in Plant Development and Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, an oxidatively coupled trimer of the amino acid tyrosine, is a key structural component of the primary cell wall in plants. This technical guide provides a comprehensive overview of the current understanding of this compound's function, with a particular focus on its roles in plant development and defense. Formed through peroxidase-mediated cross-linking of extensin glycoproteins, this compound contributes significantly to the mechanical strength and integrity of the cell wall. This fortification is crucial for normal plant growth and is rapidly enhanced as a defense mechanism against pathogen invasion and wounding. This document details the biosynthesis of this compound, its impact on cell wall properties, and the experimental methodologies for its analysis. Furthermore, it explores the link between this compound formation and cell wall integrity signaling pathways, providing a deeper insight into the complex interplay between cell wall dynamics and plant health.

Introduction

The plant cell wall is a dynamic and complex structure that not only provides physical support but also plays a critical role in growth, development, and interaction with the environment. A key feature of the primary cell wall's resilience and adaptability is the cross-linking of its structural components. Among these, the extensin glycoprotein network, fortified by covalent cross-links, is of paramount importance. This compound, a trimer formed from one isodityrosine and one tyrosine residue, has been identified as a significant intermolecular cross-link within this network.[1][2] Its formation represents a critical step in the insolubilization and strengthening of the cell wall matrix.[3][4] Understanding the function and regulation of this compound is essential for developing strategies to enhance plant resilience and for the potential exploitation of cell wall properties in various biotechnological applications.

The Structure and Biosynthesis of this compound

This compound is an oxidatively coupled trimer of tyrosine.[1] It is composed of an isodityrosine (a dimer of tyrosine linked by a diphenyl ether bond) and a tyrosine molecule, which are oxidatively coupled via a biphenyl linkage.[1] This structure allows this compound to form stable, covalent inter-polypeptide cross-links between extensin molecules, contributing to the formation of a robust three-dimensional network within the cell wall.[1][3]

The biosynthesis of this compound is a peroxidase-mediated process that occurs in the apoplast.[4][5] It is a downstream event of the broader tyrosine metabolic pathway.[6][7] The proposed biosynthetic pathway involves the following key steps:

-

Synthesis of Extensin Monomers : Extensin proteins rich in tyrosine residues are synthesized in the endoplasmic reticulum and transported to the cell wall.[3][4]

-

Formation of Isodityrosine (IDT) : Peroxidases catalyze the oxidative coupling of two tyrosine residues on the same or different extensin chains to form the intramolecular cross-link, isodityrosine.[2]

-

Formation of this compound : A further oxidative coupling reaction, also catalyzed by peroxidases, links an isodityrosine residue with a tyrosine residue on a neighboring extensin polypeptide to form the intermolecular cross-link, this compound.[1][2] This reaction requires hydrogen peroxide (H₂O₂) as a co-substrate.[5]

Function in Plant Development

The structural integrity of the cell wall is fundamental for controlled cell expansion and differentiation, which are the hallmarks of plant development. This compound, by cross-linking extensins, plays a crucial role in modulating the mechanical properties of the cell wall.

Contribution to Cell Wall Mechanical Properties

The formation of a cross-linked extensin network contributes to the tensile strength and rigidity of the cell wall.[8][9] While direct quantitative data on the specific contribution of this compound to the Young's modulus or other mechanical parameters is scarce, its role in insolubilizing extensins points to a significant function in cell wall stiffening.[3][5] This stiffening is essential for maintaining cell shape and for providing the structural support necessary for plant stature.

Table 1: Qualitative Role of this compound in Plant Development

| Developmental Process | Role of this compound and Extensin Cross-linking | References |

| Cell Expansion | Contributes to the cessation of cell elongation by rigidifying the cell wall matrix. | [3],[4] |

| Cell Differentiation | The formation of a stable, cross-linked cell wall is a prerequisite for specialized cell functions. | [10] |

| Tissue Morphogenesis | The controlled stiffening of cell walls influences the overall shape and architecture of plant tissues and organs. | [11] |

Function in Plant Defense

The plant cell wall is the first line of defense against invading pathogens. The rapid reinforcement of this barrier is a key component of the plant's innate immune response. This compound formation is significantly upregulated in response to various biotic stresses.

Response to Pathogens and Elicitors

Upon perception of pathogen-associated molecular patterns (PAMPs) or elicitors, a signaling cascade is initiated, leading to the production of reactive oxygen species (ROS), such as H₂O₂.[5][12] This apoplastic oxidative burst provides the necessary substrate for peroxidases to catalyze the formation of this compound and other tyrosine cross-links.[5] This rapid cross-linking of the extensin network creates a denser, more robust cell wall that is more resistant to degradation by pathogen-secreted enzymes.[5][13]

Table 2: Role of this compound in Plant Defense Responses

| Stress Factor | Observed Effect on Extensin Cross-linking | Implied Function of this compound | References |

| Fungal Elicitors | Increased insolubilization of extensins and formation of tyrosine cross-links. | Reinforcement of the cell wall barrier to impede fungal penetration. | [5] |

| Wounding | Upregulation of extensin cross-linking. | Contributes to wound healing and sealing, preventing pathogen entry at the site of injury. | [3],[14] |

| Pathogen Attack | Rapid formation of a cross-linked defensive network. | Enhanced mechanical protection against pathogen invasion. | [2][5] |

Cell Wall Integrity Signaling

While this compound itself is not a signaling molecule, its formation is a key output of the cell wall integrity (CWI) signaling pathway.[1][2] This pathway monitors the status of the cell wall and, upon detecting damage or alterations, initiates compensatory responses, including the reinforcement of the wall through extensin cross-linking.[1] Receptor-like kinases at the plasma membrane are thought to perceive changes in the cell wall and trigger downstream signaling events that lead to ROS production and the activation of peroxidases.[2]

Experimental Protocols

The analysis of this compound requires the isolation of cell wall material, hydrolysis of the proteins, and subsequent chromatographic separation and quantification.

Protocol for the Isolation and Quantification of this compound

This protocol is a synthesized methodology based on established principles for the analysis of tyrosine cross-links in plant cell walls.

Objective: To extract, identify, and quantify this compound from plant tissue.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Ethanol (70%, 80%, 100%)

-

Acetone

-

6 M HCl

-

Sodium hydroxide (NaOH)

-

HPLC system with a C18 column and UV or fluorescence detector

-

This compound standard (requires chemical synthesis)[15]

-

Rotary evaporator

-

Centrifuge

-

Lyophilizer

Procedure:

-

Sample Preparation and Cell Wall Isolation: a. Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. b. Suspend the powder in 70% ethanol and centrifuge. Discard the supernatant. c. Wash the pellet sequentially with 80% ethanol, 100% ethanol, and acetone, with centrifugation steps in between, to remove soluble components. d. Dry the resulting cell wall material (alcohol-insoluble residue) using a lyophilizer or speed vacuum.

-

Acid Hydrolysis: a. Place a known amount of dried cell wall material (e.g., 10-20 mg) in a hydrolysis tube. b. Add 1 ml of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen to prevent oxidation. d. Hydrolyze at 110°C for 24 hours. e. After cooling, open the tube and remove the HCl by evaporation under vacuum using a rotary evaporator.

-

Sample Solubilization and Filtration: a. Re-dissolve the dried hydrolysate in a known volume of HPLC mobile phase A (e.g., 0.1% trifluoroacetic acid in water). b. Adjust the pH to neutral with NaOH if necessary. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC Analysis: a. Inject the filtered sample onto a C18 reverse-phase HPLC column. b. Elute with a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., acetonitrile with 0.1% TFA). A typical gradient might be from 0% to 30% B over 30 minutes. c. Detect this compound using a UV detector (at ~280 nm) or a fluorescence detector (excitation ~280 nm, emission ~400 nm). d. Identify the this compound peak by comparing its retention time with that of a synthesized this compound standard.[15]

-

Quantification: a. Generate a standard curve using known concentrations of the this compound standard. b. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve. c. Express the results as µg of this compound per mg of dry cell wall material.

Conclusion and Future Perspectives

This compound is a vital component of the plant cell wall, contributing to its structural integrity during development and its reinforcement as a defense mechanism. The peroxidase-mediated formation of this tyrosine trimer is a key step in the creation of a robust extensin network. While its structural role is well-established, several areas warrant further investigation. There is a pressing need for quantitative studies to determine the precise levels of this compound in different plant species, tissues, and developmental stages, as well as under various stress conditions. Such data would provide a clearer picture of the dynamics of cell wall remodeling. Furthermore, elucidating the specific peroxidases involved in this compound synthesis and their regulation will be crucial for a complete understanding of this process. Although this compound is not a primary signaling molecule, its formation is intimately linked to cell wall integrity signaling, and further research into this connection will undoubtedly reveal more about how plants perceive and respond to their environment at the cellular level. This knowledge will be invaluable for the development of crops with enhanced resilience and for the innovative use of plant biomass.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cell wall integrity signaling in plants: Malectin-domain kinases and lessons from other kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases [frontiersin.org]

- 4. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the Extensin Superfamily in Primary Cell Wall Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-run HPLC Quantification of Plant Cell Wall Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Industrial Use of Cell Wall Degrading Enzymes: The Fine Line Between Production Strategy and Economic Feasibility [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of abiotic and biotic stress-induced Ca2+ transients in the crop species Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant cell wall dynamics and wall-related susceptibility in plant–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

The Formation of Pulcherosine: A Technical Guide to the Oxidative Coupling of Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, a naturally occurring trimer of tyrosine, is a significant cross-linking amino acid found in various biological structures, including plant cell walls and the fertilization envelope of sea urchin embryos.[1][2] Its formation through the oxidative coupling of tyrosine residues is a critical process for the structural integrity of these biological matrices. This technical guide provides an in-depth exploration of the core mechanism underlying this compound biosynthesis, focusing on the enzymatic catalysis, proposed reaction pathways, and relevant experimental methodologies. The content herein is intended to serve as a comprehensive resource for researchers in biochemistry, materials science, and drug development who are interested in the modification of proteins and the formation of novel biomaterials.

Introduction

Tyrosine, a non-essential amino acid, possesses a reactive phenolic side chain that is susceptible to oxidation. This reactivity is harnessed in biological systems to form covalent cross-links between polypeptide chains, thereby enhancing the mechanical strength and stability of protein networks.[3] One such cross-link is this compound, a complex molecule formed from three tyrosine units.[2] The structure of this compound consists of an isodityrosine moiety linked to a third tyrosine residue via a biphenyl ether bond.[4] This unique arrangement suggests a multi-step oxidative coupling mechanism, likely mediated by peroxidase enzymes. Understanding the intricacies of this compound formation not only sheds light on fundamental biological processes but also opens avenues for the development of novel biocompatible polymers and targeted drug delivery systems.[5]

The Core Mechanism: Peroxidase-Catalyzed Oxidative Coupling

The formation of this compound is initiated by the oxidation of tyrosine residues, a reaction catalyzed by peroxidase enzymes in the presence of hydrogen peroxide (H₂O₂).[6] Peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase, facilitate the one-electron oxidation of the phenolic hydroxyl group of tyrosine, generating a tyrosyl radical.[3][7] These highly reactive radicals can then undergo coupling reactions to form dimers, trimers, and higher-order oligomers.[8]

Generation of Tyrosyl Radicals

The catalytic cycle of peroxidases involves the reaction with H₂O₂ to form a high-valent iron-oxo species (Compound I). This intermediate then abstracts an electron and a proton from a tyrosine residue to generate a tyrosyl radical, regenerating the native enzyme state through a second substrate molecule reaction (forming Compound II in the process).

Formation of Dityrosine and Isodityrosine

Two tyrosyl radicals can couple in a variety of ways. The most common dimer is dityrosine, formed by a carbon-carbon bond between the ortho positions of the phenolic rings. Another important dimer is isodityrosine, linked by a diphenyl ether bond. The formation of these dimers is a critical prerequisite for the subsequent steps leading to this compound.

Proposed Pathway for this compound Formation

While the precise, step-by-step mechanism for the final assembly of this compound is a subject of ongoing research, a plausible pathway can be proposed based on the principles of radical chemistry and the known structure of the final product. This proposed mechanism involves the further oxidation of a dityrosine or isodityrosine unit to a radical species, which then reacts with a third tyrosyl radical.

The formation of the characteristic biphenyl-ether linkage in this compound likely proceeds through the coupling of an isodityrosine radical with a tyrosyl radical.

Signaling Pathways and Logical Relationships

The formation of this compound is a key event in the structural reinforcement of extracellular matrices. The following diagram illustrates the logical workflow from the initial enzymatic activation to the final cross-linked product.

The following diagram illustrates the proposed chemical reaction pathway.

References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosyl radical generated by myeloperoxidase catalyzes the oxidative cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The peroxidase-catalyzed oxidation of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide trapping of the tyrosyl radical-chemistry and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxidase induced oligo-tyrosine cross-links during polymerization of α-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pulcherosine: A Novel Biomarker for Cell Wall L lignification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cell wall is a dynamic and complex network of polymers that provides structural support, dictates cell shape, and acts as a primary defense barrier against biotic and abiotic stresses. Lignification, the process of depositing lignin—a complex aromatic polymer—into the cell wall, is a critical developmental and defense-related process that significantly increases the wall's rigidity and resistance to degradation. Monitoring the extent of lignification is crucial for various research fields, including plant biology, agriculture, and the development of pharmaceuticals that may target plant-derived materials or plant-pathogen interactions. This whitepaper introduces pulcherosine, an oxidatively coupled trimer of tyrosine, as a promising biomarker for cell wall lignification. We provide a comprehensive overview of the underlying biochemistry, detailed experimental protocols for its quantification, and a discussion of its potential applications.

The Biochemical Link: this compound Formation and Lignification

This compound is a complex amino acid derivative formed through the oxidative coupling of three tyrosine residues. Its formation is intrinsically linked to the same enzymatic machinery that drives lignification. Both processes are initiated by an oxidative burst , a rapid production of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂), in the apoplast. This increase in H₂O₂ activates cell wall-resident peroxidases.

These activated peroxidases catalyze the oxidation of monolignols (the precursors of lignin) and tyrosine residues within cell wall proteins, such as extensins. The resulting radicals then undergo coupling reactions. In the case of monolignols, this leads to the formation of the complex lignin polymer. For tyrosine residues, this process results in the formation of dityrosine, isodityrosine, and subsequently, this compound, which acts as a cross-linking agent between protein chains, further rigidifying the cell wall.[1][2]

The shared enzymatic pathway and co-occurrence of these processes strongly suggest that the abundance of this compound can serve as a proxy for the extent of peroxidase-driven cross-linking and, by extension, lignification.

Signaling Pathway for Lignification and this compound Formation

The signaling cascade leading to lignification and this compound formation is initiated by various developmental cues or stress signals, leading to an oxidative burst and the activation of peroxidases.

Experimental Protocols

This section provides detailed methodologies for the quantification of both this compound and lignin from plant cell wall material.

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol is adapted from general methods for the analysis of tyrosine derivatives in plant cell walls.

1. Preparation of Alcohol Insoluble Residue (AIR) a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. c. Suspend the powder in 80% (v/v) ethanol (10 ml per gram of tissue). d. Incubate at 80°C for 20 minutes to inactivate endogenous enzymes. e. Centrifuge at 4,000 x g for 10 minutes and discard the supernatant. f. Wash the pellet sequentially with 80% ethanol, 100% ethanol, and 100% acetone, with centrifugation steps in between. g. Dry the resulting pellet (AIR) under vacuum.

2. Acid Hydrolysis a. Weigh 5-10 mg of AIR into a screw-cap hydrolysis tube. b. Add 1 ml of 6 M HCl containing 0.1% (v/v) phenol. c. Flush the tube with nitrogen gas, seal tightly, and hydrolyze at 110°C for 20 hours. d. After cooling, centrifuge to pellet any insoluble material. e. Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator. f. Resuspend the dried hydrolysate in 200 µl of HPLC mobile phase A.

3. HPLC Analysis a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Mobile Phase:

- Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

- Solvent B: 0.1% (v/v) TFA in acetonitrile. d. Gradient:

- 0-5 min: 5% B

- 5-35 min: 5% to 35% B (linear gradient)

- 35-40 min: 35% to 100% B

- 40-45 min: 100% B

- 45-50 min: 100% to 5% B

- 50-60 min: 5% B (re-equilibration) e. Flow Rate: 1.0 ml/min. f. Detection: Fluorescence detector set to an excitation wavelength of 280 nm and an emission wavelength of 410 nm. g. Quantification: Use an authentic this compound standard to generate a calibration curve for quantification.

Protocol 2: Quantification of Lignin Content (Thioglycolic Acid Method)

This method provides a reliable quantification of total lignin content.[3]

1. Preparation of Cell Wall Material a. Use the same AIR prepared in Protocol 1.

2. Lignin Extraction and Derivatization a. Weigh 5-10 mg of AIR into a glass tube. b. Add 1.5 ml of 2 M HCl and 0.3 ml of thioglycolic acid.[3] c. Incubate at 95°C for 4 hours with occasional shaking.[3] d. Centrifuge at 4,000 x g for 10 minutes and discard the supernatant. e. Wash the pellet with distilled water and centrifuge again. f. Resuspend the pellet in 1 ml of 0.5 M NaOH and shake for 18 hours at room temperature to dissolve the lignin-thioglycolate complex. g. Centrifuge at 13,000 x g for 15 minutes to pellet any insoluble material.

3. Spectrophotometric Quantification a. Transfer the supernatant to a new tube. b. Add 0.2 ml of concentrated HCl to precipitate the lignin-thioglycolate complex. c. Incubate on ice for 4 hours. d. Centrifuge at 13,000 x g for 15 minutes and discard the supernatant. e. Dissolve the pellet in 1 ml of 0.5 M NaOH. f. Measure the absorbance at 280 nm using a spectrophotometer. g. Quantification: Use a standard curve prepared with alkali lignin to determine the lignin concentration.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the simultaneous analysis of this compound and lignin.

Data Presentation: A Hypothetical Case Study

To illustrate the potential of this compound as a biomarker, consider a hypothetical experiment where plant seedlings are subjected to a stressor known to induce lignification (e.g., wounding or pathogen elicitor treatment). This compound and lignin content are measured at different time points post-treatment.

| Time (hours) | Treatment | This compound (nmol/mg AIR) | Lignin (% of AIR) |

| 0 | Control | 1.2 ± 0.2 | 8.5 ± 0.7 |

| 24 | Control | 1.3 ± 0.3 | 8.7 ± 0.8 |

| 24 | Stress | 5.8 ± 0.6 | 15.2 ± 1.1 |

| 48 | Control | 1.4 ± 0.2 | 8.9 ± 0.6 |

| 48 | Stress | 9.7 ± 0.9 | 22.1 ± 1.5 |

The expected results would show a significant increase in both this compound and lignin content in the stressed plants over time, with a strong positive correlation between the two measurements.

Logical Relationship: this compound as a Biomarker

The utility of this compound as a biomarker for lignification is based on a clear logical relationship.

Conclusion and Future Directions

This compound represents a highly specific and quantifiable molecule that is mechanistically linked to the process of lignification. Its analysis, in conjunction with traditional lignin quantification methods, can provide a more nuanced understanding of cell wall fortification. For researchers in drug development, monitoring this compound levels could offer a sensitive endpoint to assess the impact of compounds designed to modulate plant defense responses or cell wall integrity.

Future research should focus on establishing direct quantitative correlations between this compound and lignin content across a wide range of plant species and stress conditions. The development of high-throughput assays for this compound would further enhance its utility as a valuable biomarker in both fundamental and applied plant science.

References

- 1. Cell Wall Damage-Induced Lignin Biosynthesis Is Regulated by a Reactive Oxygen Species- and Jasmonic Acid-Dependent Process in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lignin cross-links with cysteine- and tyrosine-containing peptides under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Characterization of Pulcherosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on the characterization of Pulcherosine, a unique tyrosine-derived cross-linking amino acid. It details the initial isolation, structural elucidation, and synthesis of this complex molecule, presenting the core data and methodologies for researchers in the fields of biochemistry, plant biology, and drug development.

Introduction

This compound is an oxidatively coupled trimer of tyrosine, first identified in the fertilization envelope of sea urchin embryos and later in the primary cell walls of higher plants.[1] Structurally, it is composed of an isodityrosine and a tyrosine residue linked via a biphenyl bond, forming a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core.[1] Its trivalent nature allows it to act as a significant cross-linking agent for glycoproteins, particularly extensins in plant cell walls, contributing to their structural integrity.[1][2][3] This guide focuses on the seminal work that led to its discovery and characterization.

Isolation and Purification of this compound from Tomato Cell Culture

The first successful isolation and characterization of this compound from a plant source was achieved from hydrolysates of primary cell walls of a tomato (Lycopersicon esculentum) cell suspension culture.[1] The following protocol is based on the methodology described by Brady, Sadler, and Fry in 1998.

-

Cell Wall Preparation:

-

Tomato cell suspension cultures are harvested and the cell walls are prepared by homogenizing the cells and washing extensively with aqueous buffers to remove cytoplasmic contents.

-

The purified cell wall material is then lyophilized.

-

-

Acid Hydrolysis:

-

The dry cell wall material is hydrolyzed in 6 M HCl at 110°C for 20 hours in a sealed, nitrogen-flushed tube to release the constituent amino acids.

-

The hydrolysate is filtered, and the HCl is removed by rotary evaporation.

-

-

Chromatographic Separation:

-

The amino acid mixture is dissolved in a suitable solvent and subjected to multiple rounds of column chromatography.

-

Cation-Exchange Chromatography: The initial separation is performed on a Dowex 50 (H+ form) column, eluting with a gradient of HCl.

-

Paper Chromatography: Fractions enriched in this compound are further purified by descending paper chromatography using a butan-1-ol-acetic acid-water (12:3:5, by vol.) solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase HPLC on a C18 column, using a gradient of trifluoroacetic acid in water and acetonitrile.

-

References

The Biological Significance of Tyrosine Trimers in Plant Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of the plant cell wall is paramount for growth, development, and defense against environmental stresses. Covalent cross-linking of structural proteins, particularly extensins, plays a crucial role in the fortification of the cell wall matrix. Among the key cross-links are those derived from the oxidative coupling of tyrosine residues. While dityrosine and isodityrosine (dimers) and di-isodityrosine (a tetramer) are well-documented, the significance of tyrosine trimers, notably pulcherosine, is an advancing area of research. This technical guide provides a comprehensive overview of the biological significance, formation, and analysis of tyrosine trimers in the context of plant biology. It is intended to serve as a resource for researchers investigating plant cell wall architecture, stress responses, and potential targets for modulating plant biomass properties.

Introduction to Tyrosine Cross-linking in Plant Cell Walls

The primary cell wall of plants is a dynamic and complex network of polysaccharides and structural proteins. Extensins, a superfamily of hydroxyproline-rich glycoproteins (HRGPs), are key structural proteins that form a covalently cross-linked network, contributing to the wall's tensile strength and resistance to pathogens.[1][2] This network is formed through the oxidative coupling of tyrosine residues, a process catalyzed by class III peroxidases in the presence of hydrogen peroxide.[3][4]

This enzymatic cross-linking results in the formation of various tyrosine derivatives, including dityrosine, isodityrosine, and the trimeric form, this compound.[1][5] this compound is an oxidatively coupled trimer composed of an isodityrosine molecule linked to a tyrosine residue via a biphenyl linkage.[5] The formation of these cross-links renders the extensin network insoluble, thereby fortifying the cell wall.[1] The extent and nature of this cross-linking can be modulated in response to developmental cues and environmental stresses, highlighting its importance in plant adaptation and survival.[6][7]

Biological Significance of Tyrosine Trimers

The formation of tyrosine trimers, such as this compound, is integral to the structural and functional plasticity of the plant cell wall.

Cell Wall Architecture and Strengthening

This compound acts as an intermolecular cross-link, connecting different extensin polypeptide chains.[5] This is in contrast to some isodityrosine links which can be intramolecular.[1] The formation of these interpolypeptide bridges contributes significantly to the three-dimensional architecture and mechanical strength of the cell wall. By creating a more extensively cross-linked network, this compound enhances the rigidity of the cell wall, which is crucial for maintaining cell shape and supporting the overall plant structure.

Role in Plant Development

The controlled assembly and modification of the cell wall are fundamental to plant growth and morphogenesis. The enzymatic cross-linking of extensins is a key mechanism for regulating cell wall extensibility. During cell expansion, the extensin network is thought to be more loosely organized. As growth ceases, increased cross-linking, including the formation of this compound, leads to a more rigid wall structure, effectively locking in the final cell size and shape.

Plant Defense Mechanisms

The plant cell wall is the first line of defense against invading pathogens. In response to pathogen attack or wounding, plants often trigger an "oxidative burst," leading to a rapid increase in the production of reactive oxygen species (ROS), including hydrogen peroxide.[1] This surge in H₂O₂ fuels the peroxidase-catalyzed cross-linking of extensins, resulting in a rapid reinforcement of the cell wall at the site of infection.[2][7] This localized strengthening creates a physical barrier that can impede the progress of the pathogen.[7] The upregulation of extensin cross-linking is a conserved defense response in plants.[1]

Response to Abiotic Stress

Plants are subjected to a variety of abiotic stresses, such as salinity, drought, and extreme temperatures, which can induce oxidative stress.[6] There is evidence that protein tyrosine nitration, another modification of tyrosine residues, is involved in the response to these stresses.[6][8] While direct evidence for the increased formation of tyrosine trimers under specific abiotic stresses is still an emerging area of research, the underlying mechanism of oxidative stress suggests a potential role for enhanced tyrosine cross-linking as a protective or adaptive response.

Formation of Tyrosine Trimers

The biosynthesis of tyrosine trimers is a peroxidase-mediated process that occurs in the apoplast. The key substrates are tyrosine residues within extensin proteins and hydrogen peroxide.

The proposed pathway for this compound formation involves the initial formation of an isodityrosine (Idt) cross-link. Subsequently, a peroxidase enzyme catalyzes the oxidative coupling of the Idt residue with a nearby tyrosine (Tyr) residue on another extensin monomer. This reaction forms a stable biphenyl linkage, resulting in the this compound trimer. This compound can then potentially react with another isodityrosine to form the tetrameric di-isodityrosine (di-Idt).[5]

Caption: Peroxidase-mediated formation of tyrosine cross-links.

Data Presentation: Abundance of Tyrosine Cross-links

Quantitative data on the abundance of tyrosine trimers is still limited in the literature. However, studies on related cross-links in specific plant systems provide some insights.

| Plant Species | Tissue/Cell Type | Condition | Isodityrosine (Idt) Content | Di-isodityrosine (di-Idt) Content | Reference |

| Lycopersicon esculentum (Tomato) | Cell Suspension Culture | Control | Baseline | Baseline | [9] |

| Lycopersicon esculentum (Tomato) | Cell Suspension Culture | Elicitor-treated | Decreased | Increased | [9] |

| Glycine max (Soybean) | Cell Walls | Not specified | 25% of total tyrosine | Not reported | [10] |

Note: The data presented are indicative and may vary depending on the specific experimental conditions and analytical methods used. A decrease in isodityrosine with a concurrent increase in di-isodityrosine upon elicitor treatment suggests the conversion of dimers to tetramers, with trimers as likely intermediates.[9]

Experimental Protocols

The analysis of tyrosine trimers from plant cell walls is a multi-step process involving cell wall isolation, hydrolysis, and chromatographic or spectrometric analysis.

Experimental Workflow

Caption: Workflow for tyrosine trimer analysis.

Protocol for Cell Wall Isolation

-

Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) using a blender or mortar and pestle.

-

Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.

-

Centrifugation and Washing: Centrifuge the filtrate at low speed (e.g., 1000 x g) to pellet the cell walls. Wash the pellet sequentially with buffer, acetone, and methanol to remove cytoplasmic contaminants and pigments.

-

Starch Removal: If necessary, treat the cell wall preparation with amylase to remove starch granules.

-

Drying: Lyophilize or air-dry the purified cell wall material.

Protocol for Acid Hydrolysis

-

Sample Preparation: Place a known amount of dried cell wall material (e.g., 10-20 mg) into a hydrolysis tube.

-

Acid Addition: Add 6 M HCl to the tube. For the protection of tyrosine, a small amount of phenol can be added.

-

Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.

-

Acid Removal: After hydrolysis, remove the HCl by rotary evaporation or by drying under a stream of nitrogen.

-

Resuspension: Resuspend the dried hydrolysate in a suitable solvent (e.g., 0.1 M HCl or HPLC mobile phase) for analysis.

HPLC Analysis for Quantification

-

Chromatographic System: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used for separation.

-

Detection: Monitor the elution of tyrosine and its cross-linked derivatives using a fluorescence detector. Dityrosine and this compound are naturally fluorescent.

-

Quantification: Quantify the amount of each compound by comparing the peak area to that of authentic standards.

Mass Spectrometry for Identification

-

LC-MS/MS System: Couple the HPLC system to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

MS1 Scan: Acquire full scan mass spectra to detect the molecular ions of tyrosine, isodityrosine, and this compound.

-

MS/MS Fragmentation: Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to obtain characteristic fragment ions for structural confirmation.

NMR Spectroscopy for Structural Elucidation

For novel or uncharacterized trimers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[5][11][12] This requires purification of the compound of interest, typically through preparative HPLC, followed by analysis using one- and two-dimensional NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).

Conclusion and Future Perspectives

Tyrosine trimers, such as this compound, are emerging as significant components of the plant cell wall, contributing to its structural integrity, developmental plasticity, and defense capabilities. While our understanding of their biological roles is growing, several areas warrant further investigation. The development of more sensitive and quantitative analytical methods will be crucial for accurately determining the abundance of these trimers in different plant species and under various environmental conditions. Furthermore, elucidating the specific peroxidases involved in their formation and the signaling pathways that regulate this process will provide deeper insights into how plants dynamically remodel their cell walls. This knowledge has the potential to be applied in the genetic engineering of crops with enhanced stress tolerance and modified biomass properties for biofuel and biomaterial applications. The continued exploration of the complex world of tyrosine cross-linking promises to uncover new layers of sophistication in plant biology.

References

- 1. Role of the Extensin Superfamily in Primary Cell Wall Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extensin, an underestimated key component of cell wall defence? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extensins: Self-Assembly, Crosslinking, and the Role of Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymic Cross-Linkage of Monomeric Extensin Precursors in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Tyrosine Nitration during Development and Abiotic Stress Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. botany.one [botany.one]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of Pulcherosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a unique, naturally occurring trimer of tyrosine formed through oxidative cross-linking. It was first identified in the cell walls of plants, where it contributes to the structural integrity of glycoproteins.[1] More recently, it has been shown to be synthesized by human neutrophils, suggesting a potential role in inflammatory processes and host defense mechanisms. The formation of this compound and other tyrosine cross-links is often associated with oxidative stress, making its detection and quantification a valuable tool for researchers in various fields, including plant biology, immunology, and drug development.

These application notes provide detailed methodologies for the detection and quantification of this compound from biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methods for Detection and Quantification

The primary methods for the analysis of this compound and related tyrosine cross-links are based on their intrinsic fluorescence and unique mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Reverse-phase HPLC coupled with a fluorescence detector is a sensitive and reliable method for quantifying this compound. This method leverages the native fluorescence of the molecule, eliminating the need for derivatization.

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of the related tyrosine cross-link, dityrosine, which can be used as a benchmark for method development and validation for this compound.

| Parameter | Typical Value (for Dityrosine Analysis) | Reference |

| Limit of Detection (LOD) | 0.01 µM - 42.1 ng/g | [2][3] |

| Limit of Quantification (LOQ) | 140 ng/g | [3] |

| Linearity Range | 1 - 1000 ng/mL | [3] |

| Recovery | 92 - 95.2% | [3] |

| Precision (RSD) | Intra-day: 3.9 - 22.1%, Inter-day: 4.4 - 16.6% | [3] |

Experimental Protocol: HPLC-Fluorescence Detection

a) Sample Preparation

i. From Plant Cell Walls (Hydrolysis)

-

Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Cell Wall Isolation: Centrifuge the homogenate and wash the pellet sequentially with buffer, ethanol, and acetone to obtain an alcohol-insoluble residue (AIR), which is enriched in cell wall material.

-

Acid Hydrolysis: Resuspend the AIR in 6 M HCl. Hydrolyze at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube.

-

Neutralization and Clarification: Cool the hydrolysate, neutralize with NaOH, and centrifuge to remove any precipitate.

-

Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the neutralized hydrolysate onto the cartridge. Wash with water to remove salts and polar impurities. Elute this compound with an appropriate solvent (e.g., 50% methanol).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.

ii. From Neutrophils

-

Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Cell Lysis and Protein Precipitation: Lyse the isolated neutrophils in a suitable buffer and precipitate proteins using a cold solvent like acetonitrile or methanol.

-

Supernatant Collection: Centrifuge the sample and collect the supernatant containing this compound.

-

Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the HPLC mobile phase.

b) HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-